molecular formula C8H7N3O5 B181217 N-(3,5-dinitrophenyl)acetamide CAS No. 38802-18-5

N-(3,5-dinitrophenyl)acetamide

Cat. No. B181217
CAS RN: 38802-18-5
M. Wt: 225.16 g/mol
InChI Key: ZXERTWPNZJETAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03976786

Procedure details

A mixture of 3,5-dinitroaniline (12.8 g.) and acetic anhydride (64 ml.) was stirred during the dropwise addition of concentrated sulphuric acid (1.0 ml.). The temperature of the reaction mixture rose to about 45°C., and afer a few minutes colourless crystals were deposited. Afer 1 hour the reaction mixture was diluted with diethyl ether (200 ml.) and the crystalline solid was filtered off. Recrystallisation from a mixture of ethanol and water (2:1 by volume) gave 3',5'-dinitroacetanilide (11.5 g.) in the form of colourless plates, m.p. 191°-193°C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[NH2:7])([O-:3])=[O:2].[C:14](OC(=O)C)(=[O:16])[CH3:15].S(=O)(=O)(O)O>C(OCC)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[NH:7][C:14](=[O:16])[CH3:15])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=C(C1)[N+](=O)[O-]
Name
Quantity
64 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to about 45°C.
CUSTOM
Type
CUSTOM
Details
afer a few minutes colourless crystals
FILTRATION
Type
FILTRATION
Details
the crystalline solid was filtered off
CUSTOM
Type
CUSTOM
Details
Recrystallisation
ADDITION
Type
ADDITION
Details
from a mixture of ethanol and water (2:1 by volume)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(NC(C)=O)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.